molecular formula C12H14F3N3O4 B2695760 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1240594-69-7

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B2695760
CAS No.: 1240594-69-7
M. Wt: 321.256
InChI Key: VVVFMWMUDSTKEB-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethyl Pyrimidine Research

The exploration of pyrimidine derivatives dates to 1818, when Brugnatelli isolated alloxan, the first pyrimidine-based compound, through nitric acid oxidation of uric acid. This discovery laid the groundwork for understanding pyrimidine’s role in nucleic acids and metabolic pathways. The introduction of trifluoromethyl (-CF₃) groups into pyrimidine systems emerged as a pivotal advancement in the mid-20th century, driven by the need to enhance drug candidates’ metabolic stability and membrane permeability. Early work focused on antimetabolites and antiviral agents, with fluorinated pyrimidines like 5-fluorouracil achieving clinical success. By the 2020s, researchers had developed synthetic protocols to systematically incorporate trifluoromethyl groups at specific pyrimidine positions, enabling precise modulation of electronic and steric properties.

Current Research Significance of Pyrimidine-Based Scaffolds

Modern drug discovery prioritizes pyrimidine carboxylic acid derivatives due to their:

  • Structural mimicry of nucleotides , facilitating interactions with enzymes and receptors involved in DNA/RNA metabolism.
  • Tunable electronic profiles , enabled by substituents like carboxylic acids, which participate in hydrogen bonding and salt bridge formation.
  • Diverse bioactivity , as evidenced by recent studies where trifluoromethyl pyrimidine derivatives exhibited inhibition rates exceeding 96% against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.

Table 1 : Bioactivity profiles of select trifluoromethyl pyrimidine derivatives

Compound Target Organism Inhibition Rate (%)
5b B. cinerea 96.76
5j B. cinerea 96.84
5l B. cinerea 100.00
5v S. sclerotiorum 82.73

Importance of Trifluoromethyl Substitution in Medicinal Chemistry

The trifluoromethyl group confers three critical advantages:

  • Lipophilicity enhancement : The -CF₃ group increases logP values by ~1.0 unit, improving membrane penetration.
  • Metabolic resistance : Fluorine’s electronegativity shields adjacent bonds from oxidative cleavage, prolonging half-life.
  • Steric bulk : The trifluoromethyl group occupies ~55 ų, disrupting undesired protein-ligand interactions while maintaining target affinity.

In antifungal testing, trifluoromethyl-containing pyrimidines outperformed non-fluorinated analogs by 2.3–4.1-fold in inhibition rates against Phomopsis sp. and Colletotrichum gloeosporioides, highlighting the substituent’s pharmacological impact.

Research Context for Boc-Protected Amino Derivatives

Boc protection serves dual roles in pyrimidine functionalization:

  • Synthetic intermediacy : The tert-butoxycarbonyl group temporarily masks amine reactivity during multi-step syntheses, allowing sequential modification of other sites.
  • Solubility modulation : Boc groups increase logS by 0.8–1.2 units compared to free amines, facilitating purification and handling in aqueous-organic mixed solvents.

Recent methodologies employ Boc-protected intermediates to construct pyrimidine hybrids with azole rings and sulfonamide moieties, achieving yields of 60–75% in palladium-catalyzed cross-coupling reactions. This approach enables the modular assembly of complex pharmacophores while minimizing side reactions at unprotected amine sites.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)17-5-7-16-4-6(9(19)20)8(18-7)12(13,14)15/h4H,5H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFMWMUDSTKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.

    Protection and Deprotection Steps: The 2-methylpropan-2-yl group is often used as a protecting group for the amino functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-methylpyrimidine-5-carboxylic acid
  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-chloropyrimidine-5-carboxylic acid
  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-bromopyrimidine-5-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

The compound 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and agriculture. This article reviews its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It was tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) cells.

Findings:

  • At a concentration of 5 µg/ml, the compound showed varying inhibition rates:
    • PC3: Up to 64.20%
    • K562: Up to 37.80%
    • Hela: Up to 48.25%
    • A549: Up to 40.78%
      These rates were generally lower than those of doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity Results

Cell LineInhibition Rate (%)
PC364.20
K56237.80
Hela48.25
A54940.78

2. Antifungal Activity

The antifungal potential of the compound was assessed against several fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum.

Findings:

  • Compounds derived from the same family demonstrated excellent antifungal activity:
    • Against B. cinerea, compounds showed inhibition rates ranging from 96.76% to 100%, surpassing the control drug tebuconazole.

Table 2: Antifungal Activity Results

CompoundInhibition Rate (%)Fungal Strain
Compound 5b96.76B. cinerea
Compound 5j96.84B. cinerea
Compound 5l100B. cinerea
Compound 5v82.73S. sclerotiorum

3. Insecticidal Activity

The insecticidal properties were evaluated against pests such as Spodoptera frugiperda and Mythimna separata.

Findings:

  • The compound exhibited moderate to high insecticidal activity:
    • Mortality rates ranged from 13.3% to 90% against S. frugiperda at a concentration of 500 µg/ml.

Table 3: Insecticidal Activity Results

CompoundMortality Rate (%)Insect Species
Compound 5w90S. frugiperda
Compound 5o80S. frugiperda
Compound 5t83S. frugiperda

Case Studies

Several studies have explored the biological activities of similar trifluoromethyl pyrimidine derivatives:

  • In Vitro Studies on Anticancer Properties : A study published in Frontiers in Chemistry highlighted that derivatives with similar structures exhibited promising anticancer activities, indicating a potential for further development into therapeutics .
  • Fungal Resistance Trials : Research focusing on agricultural applications showed that these compounds could serve as effective fungicides against major crop pathogens, suggesting their utility in integrated pest management .

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